
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the molecule. The exact method would depend on the desired configuration and the specific reactions used. For example, tetrahydrofuran can be synthesized from 1,4-butanediol using a dehydration reaction . Pyrazole can be synthesized from the reaction of hydrazines with 1,3-diketones . The synthesis of picolinamide could potentially involve the acylation of picoline .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydrofuran group would introduce a cyclic ether structure into the molecule. The pyrazole group would introduce a nitrogen-containing heterocyclic ring. The picolinamide group would introduce a carboxamide group, which could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. The tetrahydrofuran group could potentially undergo reactions typical of ethers, such as cleavage by strong acids . The pyrazole group could potentially participate in reactions typical of aromatic heterocycles . The picolinamide group could potentially undergo reactions typical of carboxamides, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its molecular weight, the polarity of its functional groups, and its overall shape .科学的研究の応用
Synthesis of Neonicotinoid Insecticides
This compound serves as a key intermediate in the synthesis of third-generation neonicotinoid insecticides like dinotefuran . These insecticides are characterized by their tetrahydrofuran moiety, which differs from earlier generations that used chlorinated pyridine or thiazole groups. Dinotefuran, in particular, has gained popularity due to its low mammalian toxicity and effectiveness against a wide range of pests, including aphids, whiteflies, and cockroaches .
Anticancer Research
Derivatives of this compound have been investigated for their potential anticancer properties. Studies have shown that certain chalcones, which can be synthesized from pyrazole-containing compounds like N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide, exhibit activity against lung carcinoma cell lines . This opens up avenues for developing new treatments for lung cancer.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their pharmacological effects, including antileishmanial and antimalarial activities. Research into hydrazine-coupled pyrazoles, which can be derived from the compound , has shown promising results in combating Leishmania strains and Plasmodium berghei, the latter being a cause of malaria in mice .
Antibacterial Applications
The antibacterial potential of pyrazole derivatives is another significant area of application. Novel compounds synthesized from N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide have been evaluated for their efficacy against various bacterial strains, contributing to the search for new antibacterial agents .
Anti-inflammatory and Analgesic Effects
Pyrazoles are also investigated for their anti-inflammatory and analgesic properties. The compound’s derivatives could lead to the development of new medications that help manage pain and inflammation, providing alternatives to current treatments .
Molecular Docking Studies
The compound’s derivatives are used in molecular docking studies to understand their interaction with biological targets. This is crucial in drug design, where the binding affinity and mode of action of potential drugs are predicted before synthesis and testing .
作用機序
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is particularly reactive or volatile, it could pose a risk of fire or explosion. If it’s toxic or corrosive, it could pose a risk to health. Proper handling and storage procedures should be followed to minimize these risks .
特性
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(12-3-1-2-5-14-12)16-10-7-15-17(8-10)11-4-6-19-9-11/h1-3,5,7-8,11H,4,6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVXOXXLPPYEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

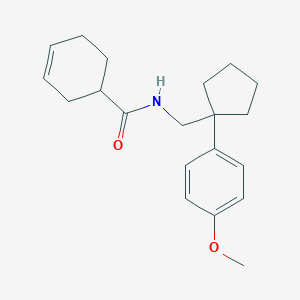
![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)
![N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3011023.png)
![(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3011028.png)
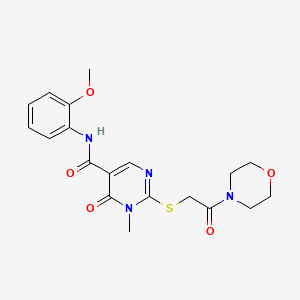
![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)
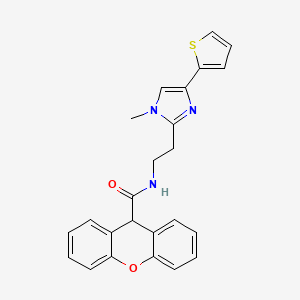
![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)
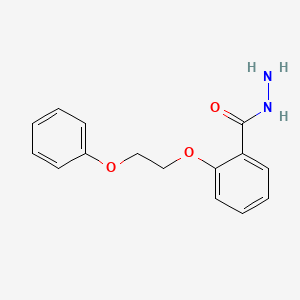
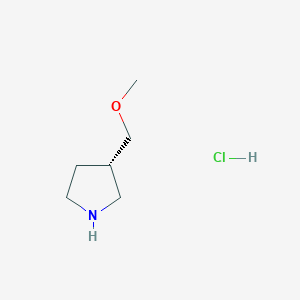
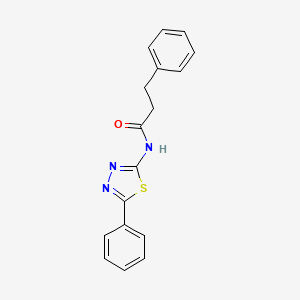

![N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3011041.png)
![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)